REACTION_CXSMILES
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[Cl-:1].[F:2][C:3]1[C:8]([F:9])=[C:7]([F:10])[C:6]([F:11])=[CH:5][C:4]=1C(F)(F)F.[CH2:16]([Cl:18])[Cl:17]>>[F:2][C:3]1[C:8]([F:9])=[C:7]([F:10])[C:6]([F:11])=[CH:5][C:4]=1[C:16]([Cl:1])([Cl:18])[Cl:17]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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109 g
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Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1F)F)F)C(F)(F)F
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Name
|
|
Quantity
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500 mL
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Type
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reactant
|
Smiles
|
C(Cl)Cl
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Name
|
ice
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Quantity
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600 g
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Type
|
reactant
|
Smiles
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|
Type
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CUSTOM
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Details
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while stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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are added dropwise at room temperature
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Type
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STIRRING
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Details
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The, mixture is then subsequently stirred at 40° C. for 1 hour
|
Duration
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1 h
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Type
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TEMPERATURE
|
Details
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to cool
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Type
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CUSTOM
|
Details
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the organic phase is separated off
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Type
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EXTRACTION
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Details
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the aqueous phase is extracted with ether
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Type
|
WASH
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Details
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the combined phases are washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulphate
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Type
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CONCENTRATION
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Details
|
After concentration
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Type
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DISTILLATION
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Details
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the residue is distilled
|
Type
|
CUSTOM
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Details
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108.3 g (81% of theory) of product are obtained
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Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C(C(=C1F)F)F)C(Cl)(Cl)Cl
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |